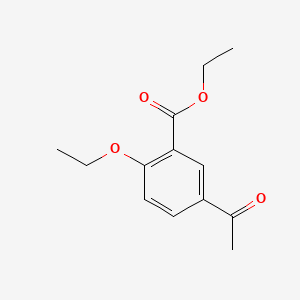

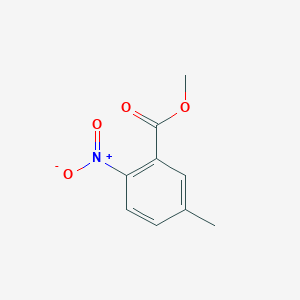

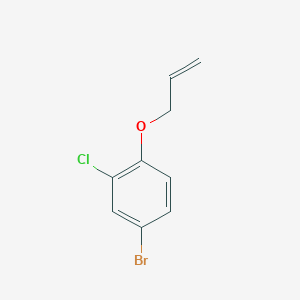

Ethyl 5-acetyl-2-ethoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 3,5-dichloro-6-ethyl-2,4-dihydroxybenzoic acid from ethyl 2-pentenoate and ethyl acetoacetate is described as a five-step process with an overall yield of 41% . Similarly, the synthesis of 5-substituted-2-ethoxy-1,3,4-oxadiazoles through a one-pot sequential N-acylation/dehydrative cyclization is another example of the synthetic strategies employed for such compounds . These methods could potentially be adapted for the synthesis of Ethyl 5-acetyl-2-ethoxybenzoate.

Molecular Structure Analysis

The molecular structure of compounds closely related to Ethyl 5-acetyl-2-ethoxybenzoate has been determined using various techniques. For example, the structure of ethyl-2,4-dichloro-5-hydroxy-6-methylbenzoate was confirmed by X-ray crystal structure determination . This suggests that similar analytical methods could be used to elucidate the structure of Ethyl 5-acetyl-2-ethoxybenzoate.

Chemical Reactions Analysis

The chemical reactions involving ethyl benzoate derivatives can be quite diverse. The paper discussing the kinetics of hydrolysis of (1'-ethoxy)ethyl 2-acetoxybenzoate, a derivative of aspirin, indicates that such compounds can undergo hydrolysis via a classical SN1-type mechanism . This information could be relevant when considering the reactivity of Ethyl 5-acetyl-2-ethoxybenzoate in various chemical environments.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of Ethyl 5-acetyl-2-ethoxybenzoate are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the solubility, melting points, and stability of the compounds can be inferred from their structural analogs. The synthesis and characterization of novel compounds, such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, provide information on the NMR, IR, and mass spectroscopy data that could be expected for Ethyl 5-acetyl-2-ethoxybenzoate .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Complex Compounds : Ethyl 5-acetyl-2-ethoxybenzoate is involved in the synthesis of various complex compounds. For example, it is used in the synthesis of 8,8'-methylene-bis-4-oxo-dihydrochromeno[4,3-c]pyrazoles, showcasing its utility in creating novel chemical structures (Reddy & Nagaraj, 2008).

Antiparasitic Activity : Derivatives of Ethyl 5-acetyl-2-ethoxybenzoate, such as 4-amino-2-ethoxybenzoic acid, have shown potential in antiparasitic applications, particularly in the development of anticoccidial drugs (Rogers et al., 1964).

Crystal and Molecular Structures : The compound plays a role in the formation of molecular structures with certain organometallic compounds, demonstrating its relevance in understanding and manipulating molecular geometries (James et al., 1998).

Pharmaceutical Applications

- Drug Precursors : Ethyl 5-acetyl-2-ethoxybenzoate is used in the preparation and characterization of drug particles, such as ethyl 3,5-di(acetylamino)-2,4,6-triiodobenzoate, indicating its importance in the pharmaceutical industry (Bosch et al., 2004).

Catalysis and Reaction Mechanisms

- Catalytic Reactions : This compound participates in catalytic reactions, as seen in the synthesis of various benzofuran derivatives, highlighting its role in facilitating chemical transformations (Elrahman et al., 1998).

Environmental and Safety Studies

- Biomarker Studies : Derivatives of Ethyl 5-acetyl-2-ethoxybenzoate, like 2-Ethylhexyl salicylate, are studied as biomarkers of exposure in humans, signifying its relevance in environmental health and safety research (Bury et al., 2019).

Safety And Hazards

The safety data sheet for Ethyl 5-acetyl-2-ethoxybenzoate suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, immediate medical attention is advised .

Propiedades

IUPAC Name |

ethyl 5-acetyl-2-ethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-16-12-7-6-10(9(3)14)8-11(12)13(15)17-5-2/h6-8H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXLALZDDWWTPFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407814 |

Source

|

| Record name | ethyl 5-acetyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-2-ethoxybenzoate | |

CAS RN |

216143-90-7 |

Source

|

| Record name | ethyl 5-acetyl-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)

![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)

![1,10b-Dihydropyrazolo[1,5-c]quinazoline-5-thiol](/img/structure/B1335802.png)

![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)